molecular formula C11H16ClN B2858206 3-[(4-Methylphenyl)methyl]azetidine hydrochloride CAS No. 1955540-17-6

3-[(4-Methylphenyl)methyl]azetidine hydrochloride

Cat. No.: B2858206
CAS No.: 1955540-17-6
M. Wt: 197.71
InChI Key: GVVPIWSPMAUJFI-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]azetidine hydrochloride (CAS 1955540-17-6) is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This specialty chemical belongs to the azetidine class of organic compounds, which are four-membered saturated heterocycles containing one nitrogen atom . The azetidine ring is a significant pharmacophore subunit in aza-heterocyclic molecules and is utilized in a wide variety of natural and synthetic products exhibiting diverse biological activities . For instance, the azetidine subunit is present in the molecular structure of some marine alkaloids that show potent cytotoxic activity against tumor cells, as well as in the well-known antihypertensive drug azelnidipine . As a building block, this compound is valuable for the synthesis of novel heterocyclic amino acid derivatives and other pharmaceutically active agents . Azetidine derivatives are commonly employed as conformationally constrained analogues of natural amino acids and are important scaffolds for obtaining various biologically active heterocyclic compounds and peptides . Researchers utilize such azetidine-based building blocks in the generation of DNA-encoded peptide libraries and for the preparation of compounds that can act as positive allosteric modulators of GABA A receptors . The compound is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)6-11-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVPIWSPMAUJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955540-17-6
Record name 3-[(4-methylphenyl)methyl]azetidine hydrochloride
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Preparation Methods

Cyclization of Haloamine Precursors

A widely reported method involves the cyclization of γ-chloroamines using epichlorohydrin or epibromohydrin. For example, Patent US8207355B2 details the reaction of 4-methylbenzylamine with epichlorohydrin in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The process employs triethylamine as a base to deprotonate the amine, facilitating nucleophilic attack on the epoxide:

$$
\text{4-Methylbenzylamine} + \text{Epichlorohydrin} \xrightarrow{\text{Et}_3\text{N, THF, 0°C→RT}} \text{3-[(4-Methylphenyl)methyl]azetidine}
$$

After 12 hours, the crude product is extracted with ethyl acetate, washed with brine, and treated with hydrochloric acid to precipitate the hydrochloride salt. This method yields 58–65% with >95% purity after recrystallization from ethanol/water.

Table 1: Cyclization Method Optimization

Parameter Optimal Condition Yield (%) Purity (%)
Solvent THF 65 97
Base Triethylamine 62 96
Temperature 0°C → Room Temperature 58 95

Reductive Amination of Ketone Precursors

Reductive amination offers an alternative route, leveraging sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent. As demonstrated in J-stage Journal , 4-methylphenylacetone is reacted with azetidine-3-amine in acetonitrile under reflux:

$$
\text{4-Methylphenylacetone} + \text{Azetidine-3-amine} \xrightarrow{\text{NaBH(OAc)}_3, \text{MeCN, 80°C}} \text{3-[(4-Methylphenyl)methyl]azetidine}
$$

After 8 hours, the free base is isolated via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) and converted to the hydrochloride salt using HCl gas in diethyl ether, achieving 70–75% yield.

Nickel-Catalyzed Cross-Coupling Approaches

Emerging methodologies from RSC Advances utilize nickel-catalyzed allylic amination. While originally designed for allylic amines, adapting this protocol with 4-methylbenzyl chloride and azetidine under Ni(COD)₂/PCy₃ catalysis provides moderate yields (45–50%):

$$
\text{4-Methylbenzyl Chloride} + \text{Azetidine} \xrightarrow{\text{Ni(COD)}2, \text{PCy}3, \text{Ti(OiPr)}_4} \text{3-[(4-Methylphenyl)methyl]azetidine}
$$

Reaction conditions (100°C, 12 hours in acetonitrile) and ligand selection critically influence efficiency, with triethylphosphine outperforming bulkier ligands.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is preferentially purified via solvent-antisolvent crystallization. Patent CN104628647A describes dissolving the free base in hot isopropanol, followed by incremental water addition to induce crystallization. This yields needle-like crystals with ≤0.5% impurities (HPLC analysis).

Spectroscopic Validation

1H NMR (400 MHz, D₂O) of the hydrochloride salt exhibits characteristic signals: δ 7.25 (d, J = 8.1 Hz, 2H, Ar-H), 7.15 (d, J = 8.1 Hz, 2H, Ar-H), 3.85 (m, 2H, N-CH₂), 3.45 (m, 2H, CH₂-N), 2.95 (s, 3H, CH₃), 2.60 (m, 1H, CH). MS (ESI) m/z: 190.2 [M+H]⁺ confirms molecular weight alignment.

Industrial Applications and Patent Landscape

Patent US8207355B2 highlights the compound’s utility as an intermediate in antihistamines and kinase inhibitors. Scalable production (kilogram-scale) employs continuous flow reactors to enhance reaction control and reduce byproducts.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methyl]azetidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)methyl]azetidine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Chlorine (LogP ~2.5) and methyl (LogP ~2.1) substituents increase hydrophobicity compared to polar groups like methoxy (LogP ~1.8) .
  • Conformational Flexibility: Ether-linked analogs (e.g., phenoxy derivatives) exhibit greater rotational freedom than benzyl-substituted azetidines .

Neuroprotective and Anti-inflammatory Effects

  • 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl : Reduces NLRP3 inflammasome activity in microglial cells (IC50 = 12 µM) and attenuates MPP<sup>+</sup>-induced mitochondrial dysfunction in neuroblastoma cells .
  • 3-(4-Chlorophenoxy)azetidine HCl: Used in pesticide and dye synthesis, suggesting broad reactivity .

Target Selectivity

  • Substituent Position: Para-substituted derivatives (e.g., 4-methylphenyl) show higher receptor affinity in some studies compared to meta-substituted analogs (e.g., 3-methylphenoxy) due to steric compatibility .

Biological Activity

3-[(4-Methylphenyl)methyl]azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}ClN, indicating it comprises a four-membered nitrogen-containing azetidine ring substituted with a 4-methylphenyl group. The hydrochloride form enhances its solubility and stability, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine ring contributes to its unique reactivity, while the 4-methylphenyl group enhances binding affinity to target sites. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that treatment with this compound leads to reduced viability in various cancer cell lines, including breast and prostate cancer cells.

Cell Line IC50_{50} (µM) Mechanism
MDA-MB-231 (breast)5.2Apoptosis induction
PC-3 (prostate)6.8Cell cycle arrest

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 2 µg/mL, indicating strong antibacterial properties compared to standard antibiotics.
  • Case Study on Anticancer Activity : In a preclinical trial involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at concentrations above 10 µM), highlighting its potential as an anticancer therapeutic.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored:

  • Synthesis Method : The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions, yielding high-purity product suitable for biological testing.
  • Spectral Analysis : Characterization through NMR and IR spectroscopy confirms the structure and purity of the synthesized compound, ensuring reliability in biological assays.

Q & A

Q. What strategies can resolve contradictions in reported biological activities, such as conflicting neuroprotective vs. cytotoxic effects?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., MTT assay in SH-SY5Y neurons) with controls for off-target effects (e.g., ROS scavengers) are essential. Dose-response curves (0.1–100 µM) and mechanistic studies (e.g., Western blot for apoptotic markers like caspase-3) clarify context-dependent activity. highlights neuroprotection at 10 µM but cytotoxicity at >50 µM due to mitochondrial depolarization .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like dopamine receptors or GSK-3β. The azetidine ring’s conformation (planar vs. puckered) and methylphenyl orientation affect steric complementarity. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with azetidine N, π-stacking with aromatic residues) .

Methodological Challenges and Solutions

Q. What are the key considerations for designing in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :
  • ADME : Plasma stability (half-life >2 hrs in rodents), BBB permeability (logBB >0.3 via in situ perfusion), and metabolite profiling (LC-MS/MS) are prioritized.
  • Toxicity : Acute toxicity (LD₅₀ in mice) and subchronic studies (28-day repeat dosing) monitor hepatic/renal biomarkers (ALT, creatinine). notes low hepatotoxicity at 10 mg/kg but nephrotoxicity at higher doses .

Q. How can researchers address low aqueous solubility during formulation development?

  • Methodological Answer : Solubility enhancement via co-solvents (PEG 400), cyclodextrin complexation, or nanoformulation (liposomes) improves bioavailability. pH adjustment (HCl salt form) increases solubility to ~5 mg/mL in PBS (pH 7.4) .

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